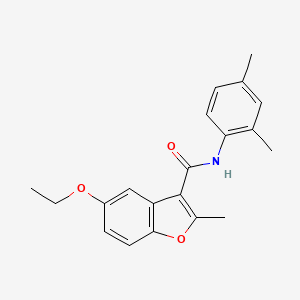

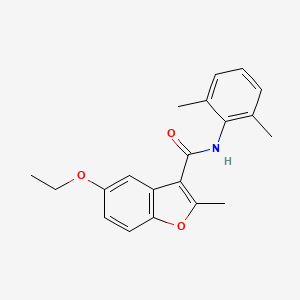

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Polymer Chemistry

N-(2,4-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It serves as a building block for the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET). Researchers explore its role in creating novel materials with tailored properties.

Neurotoxicity Studies

Amitraz, the parent compound of N-(2,4-dimethylphenyl)formamide, is widely used as an acaricide to control the Varroa destructor parasite in honeybees. However, concerns arise regarding its impact on honeybee health and hive products. Amitraz and its metabolites, including N-(2,4-dimethylphenyl)formamide, exhibit potent neurotoxicity . Researchers investigate their effects on neuronal cells, receptor interactions, and potential blood-brain barrier penetration.

In Silico Toxicology Assessments

In silico methods play a crucial role in predicting toxicity. Researchers employ computational tools to assess the safety profile of N-(2,4-dimethylphenyl)formamide. These analyses include predicting its ability to cross the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems. Additionally, target receptors, such as G protein-coupled receptors, are explored .

作用機序

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . Additionally, it inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation, which can result in paralysis and death in insects .

Biochemical Pathways

The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of certain neurotransmitters, further enhancing this overexcitation . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and blood flow .

Pharmacokinetics

The pharmacokinetics of Amitraz involve its metabolic degradation into several products, including N,N’-bisdimethylphenylformamidine , N’-(2,4-dimethylphenyl)-N-methylformamidine (DMPF) , 2,4-dimethylformamidine (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites persist for a long time, even after Amitraz has decomposed .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, its solubility in water is low, which can affect its distribution in the environment . Furthermore, its volatility and potential for particle-bound transport suggest that it could be subject to long-range atmospheric transport .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. While the safety data for “N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide” is not available, safety data sheets for similar compounds suggest that exposure can occur through inhalation or dermal contact, and that protective measures should be taken .

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTNBNFLAPVCIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)

![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)

![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)